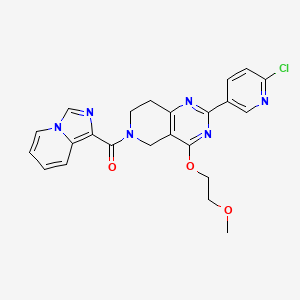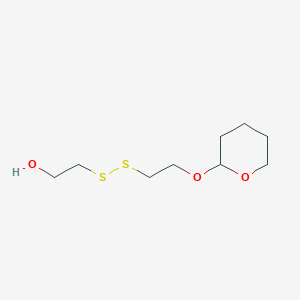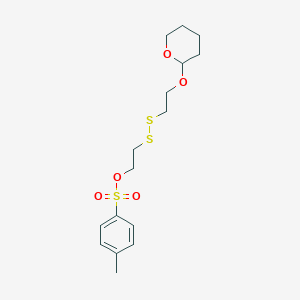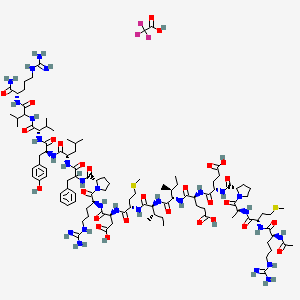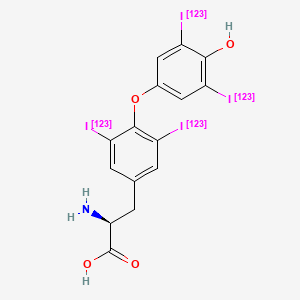
Tos-PEG3-CH2CO2tBu
Overview
Description
Tos-PEG3-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular formula of Tos-PEG3-CH2CO2tBu is C17H26O7S . The molecular weight is 374.5 g/mol .Physical And Chemical Properties Analysis
The molecular weight of Tos-PEG3-CH2CO2tBu is 374.5 g/mol . The molecular formula is C17H26O7S . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Proteomics Research
Tos-PEG3-CH2CO2tBu is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins within a sample.
Drug Delivery
The hydrophilic PEG spacer in Tos-PEG3-CH2CO2tBu increases solubility in aqueous media . This property makes it useful in drug delivery systems , where it can help improve the solubility and bioavailability of therapeutic agents.
Bioconjugation
Tos-PEG3-CH2CO2tBu contains a t-butyl ester and a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions, which makes this compound useful in bioconjugation reactions . Bioconjugation is the process of chemically linking two biomolecules together, and it is used in many areas of research and drug development.
Synthesis of Biodegradable Materials
The t-butyl protected carboxyl group in Tos-PEG3-CH2CO2tBu can be deprotected under acidic conditions . This property could make it useful in the synthesis of biodegradable materials . These materials have a wide range of applications, including in the medical field where they are used to create sutures, stents, and drug delivery systems.
Mechanism of Action
Target of Action
Tos-PEG3-CH2CO2tBu is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Tos-PEG3-CH2CO2tBu contains a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . These properties make it an effective linker in PROTACs, enabling the connection of the ligand for the target protein and the ligand for the E3 ubiquitin ligase .
Biochemical Pathways
The primary biochemical pathway involved in the action of Tos-PEG3-CH2CO2tBu is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a target protein to an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
As a peg derivative, it is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Tos-PEG3-CH2CO2tBu, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the specific protein being targeted.
Action Environment
The action of Tos-PEG3-CH2CO2tBu, and the PROTACs it helps form, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group . Additionally, the intracellular environment can impact the efficacy of the PROTAC, as the ubiquitin-proteasome system is an intracellular process .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPMXQFRYHXBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



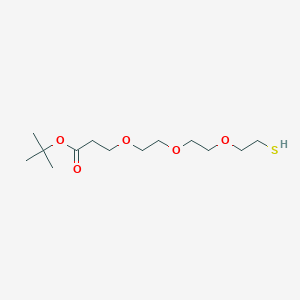
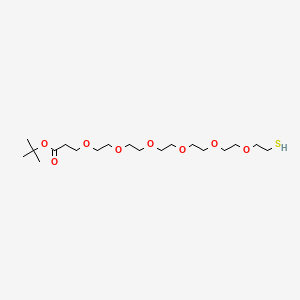
![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)
